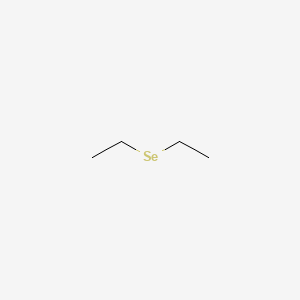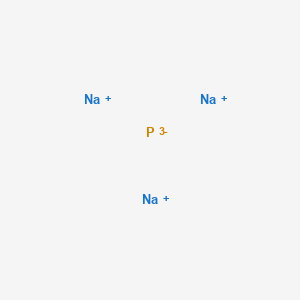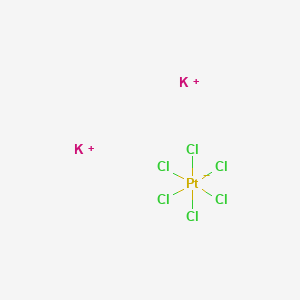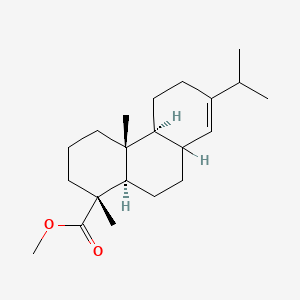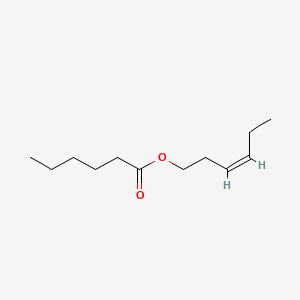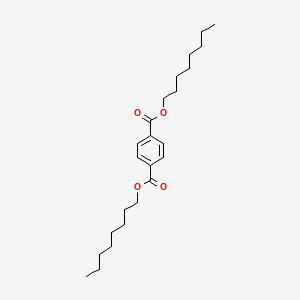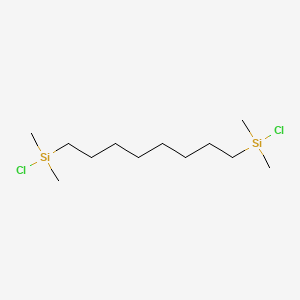
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE
Vue d'ensemble
Description
Octane-1,8-diylbis(chlorodimethylsilane) is a chemical compound with the molecular formula C12H28Cl2Si2 . It contains a total of 44 atoms, including 28 Hydrogen atoms, 12 Carbon atoms, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of Octane-1,8-diylbis(chlorodimethylsilane) contains a total of 43 bonds, including 15 non-Hydrogen bonds and 9 rotatable bonds .Applications De Recherche Scientifique
Électronique
Dans le domaine de l'électronique, 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE est utilisé pour sa capacité à modifier les propriétés de surface des matériaux. Son application dans l'électronique repose sur son utilisation comme précurseur pour la création de revêtements hydrophobes sur les composants électroniques. Ces revêtements peuvent protéger les pièces fragiles de l'humidité et de la corrosion, ce qui est crucial pour la longévité et la fiabilité des appareils électroniques .
Médecine
Bien que les applications directes en médecine ne soient pas largement documentées pour ce composé, son rôle d'intermédiaire chimique suggère un potentiel dans la synthèse de produits pharmaceutiques ou de polymères de qualité médicale. Le composé pourrait être utilisé pour modifier les propriétés de surface des dispositifs médicaux, contribuant au développement de revêtements antiadhésifs ou de surfaces antimicrobiennes .
Science des Matériaux
This compound: joue un rôle important dans la science des matériaux, en particulier dans la synthèse de nouveaux matériaux. Sa capacité à agir comme agent de réticulation peut être exploitée pour créer de nouvelles structures polymériques avec une stabilité thermique et une résistance mécanique améliorées. Cela peut conduire au développement de composites avancés pour les industries aérospatiale, automobile et de la construction .
Synthèse Chimique
En tant qu'organosilane polyvalent, ce composé est un réactif précieux dans la synthèse chimique. Il peut être utilisé pour introduire des groupes fonctionnels contenant du silicium dans les molécules organiques, ce qui est une étape cruciale dans la synthèse de divers composés organiques à base de silicium. Ces composés sont essentiels dans la production de produits d'étanchéité, d'adhésifs et de revêtements .
Science de l'Environnement
En science de l'environnement, la nature hydrophobe de This compound peut être exploitée pour créer des couches protectrices sur les capteurs environnementaux et les équipements de surveillance. Cette protection est essentielle pour garantir des lectures précises dans des conditions environnementales difficiles et pour la longévité de l'équipement utilisé dans les études de terrain .
Stockage d'Énergie
Les applications potentielles du composé dans le stockage d'énergie sont liées à sa stabilité chimique et à ses caractéristiques hydrophobes. Il pourrait être utilisé dans le développement de revêtements protecteurs pour les composants de batteries, améliorant leur résistance à la dégradation par l'humidité ou d'autres facteurs environnementaux. Cela peut conduire à une durée de vie et des performances de batterie améliorées, en particulier dans les systèmes d'énergie renouvelable .
Safety and Hazards
Octane-1,8-diylbis(chlorodimethylsilane) is classified as a skin irritant and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this substance . In case of ingestion, inhalation, or contact with skin or eyes, immediate medical attention is advised .
Propriétés
IUPAC Name |
chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNIFCMKCRMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198911 | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5089-28-1 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

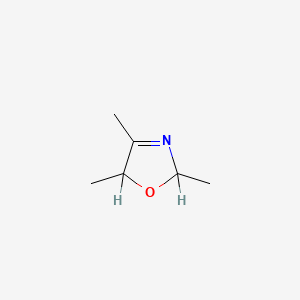
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)
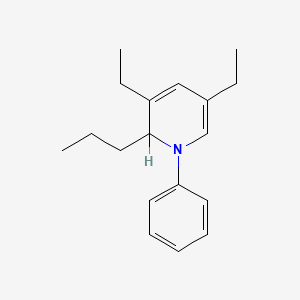

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)

